USP21 Biochemical Activity Gap Between Enantiomers
BAY-728 is the (S)-enantiomer of the potent USP21 inhibitor BAY-805. In direct comparative biochemical assays, BAY-805 exhibits potent inhibition with an IC₅₀ of 6 nM (HTRF assay) and 2 nM (Ub-rhodamine assay), while BAY-728, due to its opposite stereochemistry, is functionally inactive as an inhibitor and serves solely as a negative control .
| Evidence Dimension | USP21 Enzyme Inhibition (Biochemical Assay) |
|---|---|
| Target Compound Data | Functionally inactive (IC₅₀ >> 10 μM) |
| Comparator Or Baseline | BAY-805: IC₅₀ = 6 nM (HTRF), 2 nM (Ub-rhodamine) |
| Quantified Difference | >1,500-fold difference in potency (inactive vs. low nanomolar IC₅₀) |
| Conditions | hUSP21 biochemical assays using HTRF and Ub-rhodamine formats |
Why This Matters
This data definitively establishes BAY-728 as the correct negative control, ensuring that any observed phenotype with BAY-805 is due to its specific USP21 inhibition, not its chemical scaffold.
